molecular formula C2H4N2O B2560348 2-(Aminooxy)acetonitrile CAS No. 113501-34-1

2-(Aminooxy)acetonitrile

Cat. No. B2560348
CAS RN: 113501-34-1
M. Wt: 72.067
InChI Key: ZUEZVQCGPMAYLP-UHFFFAOYSA-N
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Description

2-(Aminooxy)acetonitrile is a chemical compound with the molecular formula C2H4N2O . It has a molecular weight of 72.07 . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The 2-(Aminooxy)acetonitrile molecule contains a total of 9 atoms, including 4 Hydrogen atoms, 2 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It has a total of 8 bonds, including 4 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 nitrile (aliphatic), and 1 hydroxylamine (aliphatic) .


Physical And Chemical Properties Analysis

2-(Aminooxy)acetonitrile is a liquid at room temperature . The compound’s storage temperature is below -10°C .

Scientific Research Applications

1. Solvent-Dependent Binding Modes and Fluorescence Formation

A study by Fang et al. (2014) explored the binding modes of a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ in different solvents including ethanol-water solutions and acetonitrile. The probe selectively responded to Al3+ in acetonitrile and demonstrated different binding modes and detection limits based on the solvent used. This highlights the role of solvent interactions in determining the selectivity and sensitivity of fluorescent probes, which could be crucial for analytical and diagnostic applications (Fang et al., 2014).

2. Electrochemical Polymerization and Conducting Polymers

Çiftçi et al. (2011) investigated the electrochemical polymerization of 2-aminothiazole in acetonitrile. The study detailed the synthesis of a soluble conducting polymer and its structural, thermal properties, and conductivity. This research opens avenues for developing new materials with potential applications in electronics, coatings, and energy storage devices (Çiftçi et al., 2011).

3. Excited-State Dynamics and Fluorescence Quenching

The work by Reichardt et al. (2013) on 2-aminopurine 2'-deoxyriboside in acetonitrile and other solvents examined the excited-state dynamics and fluorescence quenching mechanisms. This study contributes to our understanding of local dynamics, charge, and energy transfer reactions in DNA/RNA, which is fundamental in biochemical and pharmaceutical research (Reichardt et al., 2013).

4. Solubility, Solvent Effects, and Model Correlation

Research by Zhu et al. (2019) focused on the solubility of 2-amino-3-methylbenzoic acid in various solvents including acetonitrile. The study provides insights into solvent effects on solubility, crucial for the purification processes in chemical synthesis and pharmaceutical production (Zhu et al., 2019).

5. Hydroxyl Radical Scavenging Activity

Brizzolari et al. (2017) assessed the hydroxyl radical scavenging activity of α-lipoic acid in acetonitrile. This work is significant for evaluating antioxidant capacities and understanding the role of solvents in modulating the reactivity and solubility of compounds with potential therapeutic applications (Brizzolari et al., 2017).

Safety and Hazards

The safety information for 2-(Aminooxy)acetonitrile includes several hazard statements, such as H227, H302, H312, H315, H318, H332, H335, and H412 . The compound is considered dangerous, with safety precautions including P210, P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-aminooxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O/c3-1-2-5-4/h2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEZVQCGPMAYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)acetonitrile

CAS RN

113501-34-1
Record name 2-(aminooxy)acetonitrile
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